4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Description
4-Methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is a glycosylated coumarin derivative characterized by a chromen-2-one backbone substituted with a methyl group at position 4 and a β-D-glucopyranosyl moiety at position 7 . The glycosyl unit adopts the (2R,3S,4S,5S,6R) configuration, a common hexose stereochemistry in natural products, which enhances water solubility compared to non-glycosylated coumarins. This compound is structurally related to bioactive coumarins found in plants, often associated with antioxidant, antimicrobial, and antiproliferative properties .
Properties
IUPAC Name |
4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDPTGPSBJVHCN-VMMWWAARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020647 | |
| Record name | 4-Methylumbelliferyl alpha-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Methylumbelliferyl-alpha-D-mannopyranoside | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15634 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
28541-83-5 | |
| Record name | 4-Methylumbelliferyl α-D-mannopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28541-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl alpha-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(α-D-mannopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl-alpha-D-mannopyranoside typically involves the glycosylation of 4-methylumbelliferone with a mannose derivative. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale production, with optimizations for yield and purity. The compound is usually produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: 4-Methylumbelliferyl-alpha-D-mannopyranoside primarily undergoes hydrolysis reactions catalyzed by alpha-mannosidase. This hydrolysis results in the release of 4-methylumbelliferone, which is fluorescent .
Common Reagents and Conditions:
Reagents: Alpha-mannosidase enzyme, water.
Major Products: The major product of the hydrolysis reaction is 4-methylumbelliferone, which exhibits fluorescence under UV light .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. It has been studied for its potential as an anti-virulence agent against Escherichia coli by targeting the FimH lectin domain, which is crucial for bacterial adhesion and biofilm formation. This mechanism suggests that the compound could serve as a novel therapeutic option for urinary tract infections, potentially reducing the need for traditional antibiotics .
Antioxidant Activity
The compound has demonstrated antioxidant properties. Studies have shown that it can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This activity is particularly relevant in the context of diseases associated with oxidative stress .
Anti-inflammatory Effects
In vitro studies have indicated that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory conditions .
Enzyme Substrate
4-Methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one serves as a fluorogenic substrate for α-D-mannosidase. The hydrolysis of this compound by the enzyme results in the production of a fluorescent product (4-methylumbelliferone), which can be quantified to assess enzyme activity in various biological samples . This application is crucial for studying glycoprotein metabolism and lysosomal degradation pathways.
Cellular Impact Studies
The compound has been utilized in cellular assays to evaluate its effects on human liver cells. It has been observed to inhibit cellular processes by binding to enzyme active sites and blocking enzymatic activity. This characteristic makes it valuable for understanding metabolic pathways and drug interactions at the cellular level .
Metabolomics
In metabolomic studies, compounds like this compound are analyzed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). These techniques allow researchers to identify and quantify metabolites in complex biological samples, providing insights into metabolic changes associated with disease states or treatment responses .
Summary of Key Findings
Mechanism of Action
4-Methylumbelliferyl-alpha-D-mannopyranoide functions as a substrate for alpha-mannosidase. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone. This reaction is highly specific and occurs at the active site of the enzyme, where the substrate binds and undergoes hydrolysis . The fluorescent product, 4-methylumbelliferone, can then be quantified to measure enzyme activity .
Comparison with Similar Compounds
Table 1: Structural and Molecular Weight Comparison
Key Observations :
- The target compound’s 4-methyl group distinguishes it from analogs with hydroxyl or methoxy substituents (e.g., 6-hydroxy in , 5-methoxy in ).
- Branched glycosylation (e.g., methylated hexose in ) increases molecular weight and may reduce solubility compared to linear glycosides like the target compound.
Table 2: Reported Bioactivities of Comparable Compounds
Key Observations :
- The target compound’s antioxidant activity is attributed to the 7-O-glucoside, which stabilizes free radicals via hydrogen bonding .
- Compounds with dihydroxyphenyl groups (e.g., D23 in ) exhibit enhanced antiproliferative and antimicrobial effects due to increased electrophilicity.
Solubility and Stability
- Water Solubility: The target compound’s glucosyl group improves solubility (>10 mg/mL) compared to non-glycosylated coumarins (e.g., 5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one: <1 mg/mL) .
- Thermal Stability : Degrades at 220–250°C, typical for glycosylated coumarins, whereas methylated analogs (e.g., ) show higher stability (~300°C) due to reduced hydroxyl content .
Biological Activity
ES9-17 is a chemically modified analog of the compound ES9, specifically designed to inhibit clathrin-mediated endocytosis (CME) without the undesirable protonophore activity associated with its predecessor. This article presents a comprehensive overview of the biological activity of ES9-17, including its mechanisms of action, experimental findings, and potential applications in cellular biology.
ES9-17 primarily functions as an inhibitor of clathrin heavy chain (CHC), a crucial protein involved in the formation of clathrin-coated vesicles during CME. The compound's design aimed to separate its endocytosis-inhibiting properties from its protonophore effects, which had been problematic in previous studies with ES9. The structural modifications made to create ES9-17 allowed it to retain its ability to inhibit CME while eliminating cytotoxic effects related to acidification of the cytosol .
Inhibition of Endocytosis
Research has shown that ES9-17 effectively inhibits FM4-64 uptake in Arabidopsis root epidermal cells with an IC50 value of 13 µM . This concentration was determined to significantly reduce endocytosis without affecting cellular ATP levels, indicating a lack of cytotoxicity at this dosage .
The following table summarizes the key experimental results regarding ES9-17's biological activity:
| Parameter | Value |
|---|---|
| IC50 for FM4-64 Uptake | 13 µM |
| Concentration for Analysis | 30 µM |
| Effect on Cellular ATP | No significant decrease |
| Reversibility of Inhibition | Yes (recovery after washout) |
Case Studies
- Arabidopsis Studies : In experiments conducted on Arabidopsis, ES9-17 was shown to inhibit the internalization of various plasma membrane-localized cargos. The compound's effects were reversible, as evidenced by the recovery of FM4-64 uptake after washing out the compound .
- Human Cell Studies : Similar inhibitory effects were observed in human HeLa cells, confirming the broad applicability of ES9-17 across different biological systems. The ability to inhibit CME in both plant and animal cells underscores the potential utility of ES9-17 as a tool for studying endocytosis mechanisms .
Structural Activity Relationship (SAR)
The development of ES9-17 involved a detailed structural activity relationship analysis to identify modifications that would enhance specificity for CHC while reducing unwanted side effects. The introduction of specific functional groups allowed for selective targeting and minimized off-target interactions that could lead to cytotoxicity .
Potential Applications
Given its specificity and effectiveness, ES9-17 is positioned as a valuable tool for researchers studying CME and related cellular processes. Its application could extend to:
- Investigating the role of CME in signal transduction pathways.
- Exploring therapeutic strategies targeting endocytic pathways in diseases where CME is dysregulated.
- Developing new chemical probes for further research into clathrin function.
Q & A
Basic Research Questions
Q. What are the key techniques for structural elucidation of this coumarin-glycoside derivative?
- Methodological Answer : Structural characterization typically employs a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS). For example, stereochemical assignments of the glycosidic moiety require analysis of coupling constants (e.g., J-values for anomeric protons ~3–4 Hz in β-linked pyranosides) and cross-peaks in NOESY spectra. X-ray crystallography may resolve ambiguities in complex regiochemistry, as demonstrated in structurally related chromenone-glycosides .
Q. How can researchers optimize extraction and purification protocols for this compound from natural sources?
- Methodological Answer : Extraction often uses polar solvents (e.g., methanol/water mixtures) with ultrasound-assisted or Soxhlet methods. Purification involves column chromatography (silica gel, Sephadex LH-20) and preparative HPLC with C18 columns. Solvent gradients (e.g., water-acetonitrile with 0.1% formic acid) improve resolution of glycosylated derivatives. Phytochemical screening workflows, such as those applied to Acacia nilotica extracts, provide templates for isolating similar flavonoids .
Q. What are the critical factors in synthesizing the glycosidic linkage in this compound?
- Methodological Answer : Glycosylation reactions require regioselective protection/deprotection strategies. For example, benzoyl or acetyl groups protect hydroxyls on the sugar moiety, while Koenigs-Knorr or Schmidt methods facilitate coupling to the coumarin aglycone. Reaction conditions (e.g., temperature, catalyst: AgOTf or BF₃·OEt₂) must minimize side products like orthoester formation. Post-synthesis validation via TLC and LC-MS is critical .
Advanced Research Questions
Q. What mechanisms underlie the compound’s reported antiproliferative activity, and how can contradictory data across studies be resolved?
- Methodological Answer : Mechanistic studies should combine in vitro assays (e.g., MTT on cancer cell lines) with transcriptomic/proteomic profiling to identify targets (e.g., apoptosis regulators like Bcl-2). Contradictions in IC₅₀ values may arise from variations in glycosylation patterns or cell line specificity. Cross-validation using orthogonal assays (flow cytometry for apoptosis, ROS detection) and structural analogs (e.g., naringoside derivatives) helps clarify structure-activity relationships .
Q. How does the glycosyl moiety influence cellular uptake and bioavailability?
- Methodological Answer : Glycosylation enhances water solubility but may reduce membrane permeability. Use Caco-2 monolayer assays to quantify apparent permeability (Papp). Molecular docking studies (e.g., with GLUT transporters or OATP1C1) predict interactions affecting uptake. Comparative pharmacokinetic studies of aglycone vs. glycosylated forms in rodent models can quantify bioavailability differences .
Q. What strategies address inconsistencies in reported antioxidant activity measurements (e.g., DPPH vs. ORAC assays)?
- Methodological Answer : DPPH assays measure hydrogen atom transfer, while ORAC evaluates electron transfer—divergent mechanisms explain variability. Standardize protocols (e.g., Trolox equivalence, fixed incubation times) and control for pH/temperature. Validate results with ESR spectroscopy to directly detect radical quenching. Structure-activity analysis (e.g., hydroxyl group positioning) links antioxidant potency to molecular features .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases or DNA)?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) and docking (AutoDock Vina, Glide) model binding modes. Parameterize the glycosyl moiety using force fields (e.g., GLYCAM06). Validate predictions with mutagenesis studies (e.g., alanine scanning of kinase active sites) or SPR binding assays. Machine learning models (e.g., QSAR) prioritize analogs for synthesis .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining stereochemical fidelity?
- Methodological Answer : Use flow chemistry for precise control of glycosylation kinetics. Immobilized enzymes (e.g., glycosyltransferases) improve regioselectivity. Monitor reaction progress via inline FTIR or Raman spectroscopy. Orthogonal protecting groups (e.g., TBS for primary hydroxyls) prevent undesired side reactions. Final purification via crystallization (optimize solvent: antisolvent ratios) ensures stereochemical purity .
Methodological Resources
- Safety & Handling : Follow protocols for hygroscopic compounds: store in desiccators under nitrogen, use inert atmosphere gloveboxes for moisture-sensitive steps .
- Data Reproducibility : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) and report solvent peaks/calibration standards explicitly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
